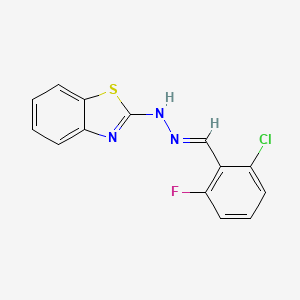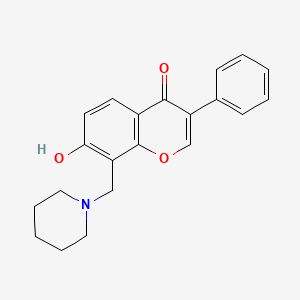![molecular formula C23H18O4 B3885712 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3885712.png)
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
Übersicht
Beschreibung
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one, also known as Silybin A, is a flavonolignan that is derived from the milk thistle plant (Silybum marianum). Silybin A is known for its antioxidant, anti-inflammatory, and hepatoprotective properties.
Wirkmechanismus
The mechanism of action of silybin A is not fully understood, but it is believed to involve its antioxidant properties and its ability to modulate various signaling pathways. 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells. This compound A has also been found to modulate the activity of various enzymes and transcription factors, including nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR-γ).
Biochemical and Physiological Effects
This compound A has been found to have various biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
- Antioxidant effects: this compound A has been found to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells.
- Hepatoprotective effects: this compound A has been shown to protect liver cells from damage caused by toxins and oxidative stress.
- Anti-cancer effects: this compound A has been found to have anti-proliferative and anti-metastatic effects in various cancer cell lines.
- Anti-diabetic effects: this compound A has been shown to improve insulin resistance and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using silybin A in lab experiments is its well-established safety profile. 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been used in various clinical trials and has been found to be well-tolerated with few side effects. One limitation of using silybin A is its low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on silybin A, including:
- Development of novel delivery systems to improve its bioavailability and efficacy.
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Exploration of its mechanisms of action at the molecular level, including its effects on epigenetic regulation and gene expression.
- Identification of biomarkers of response to silybin A treatment in different diseases.
- Development of combination therapies using silybin A and other drugs or natural compounds to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one A has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, silybin A has been shown to protect liver cells from damage caused by toxins and oxidative stress. In cancer, silybin A has been found to have anti-proliferative and anti-metastatic effects in various cancer cell lines. In diabetes, silybin A has been shown to improve insulin resistance and glucose metabolism.
Eigenschaften
IUPAC Name |
5-hydroxy-7-[(4-methylphenyl)methoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-19(24)23-20(25)13-21(27-22(23)12-18)17-5-3-2-4-6-17/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWFXLAYDFWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(1-adamantylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3885631.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B3885634.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3885637.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3885645.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3885648.png)


![2-[(2,3-difluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3885675.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3885682.png)
![ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3885696.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B3885707.png)
![N'-(4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885732.png)
![2-({1-[4-(4-morpholinyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3885743.png)
